

Application Notes and Protocols: OD36 Dosage for Peritonitis Models

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Compound of Interest

Compound Name: OD36
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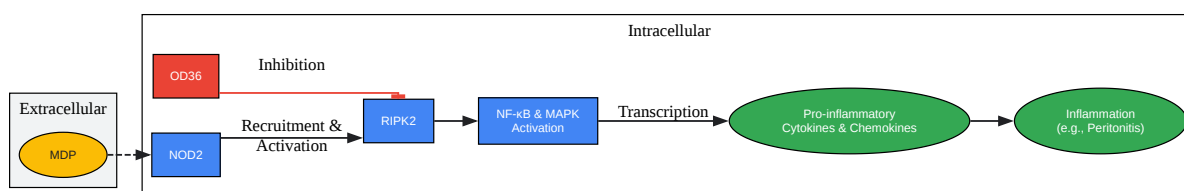
Audience: Researchers, scientists, and drug development professionals.

Introduction: **OD36** is a potent, macrocyclic dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] With an IC50 of 5.3 nM for RIPK2, **OD36** effectively blocks inflammatory signaling pathways.[1][2] RIPK2 is a critical kinase downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans and trigger inflammatory responses.[3][4] Overactive NOD2-RIPK2 signaling is associated with several inflammatory diseases.[3][4] These application notes provide detailed protocols for utilizing **OD36** in a murine peritonitis model to evaluate its anti-inflammatory efficacy.

Signaling Pathway of OD36 Action

OD36 exerts its anti-inflammatory effects primarily by inhibiting the NOD2-RIPK2 signaling cascade. Upon recognition of muramyl dipeptide (MDP), a component of bacterial cell walls, NOD2 recruits RIPK2, leading to RIPK2 autophosphorylation and subsequent activation of downstream NF- κ B and MAPK signaling pathways.[2][3] This cascade results in the transcription and release of pro-inflammatory cytokines and chemokines, driving the recruitment of immune cells like neutrophils to the site of infection.[3][5] **OD36** binds to the ATP-

binding pocket of RIPK2, preventing its kinase activity and thereby blocking the entire downstream inflammatory response.[3]



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Caption: **OD36** inhibits the NOD2-RIPK2 signaling pathway.

Quantitative Data Summary

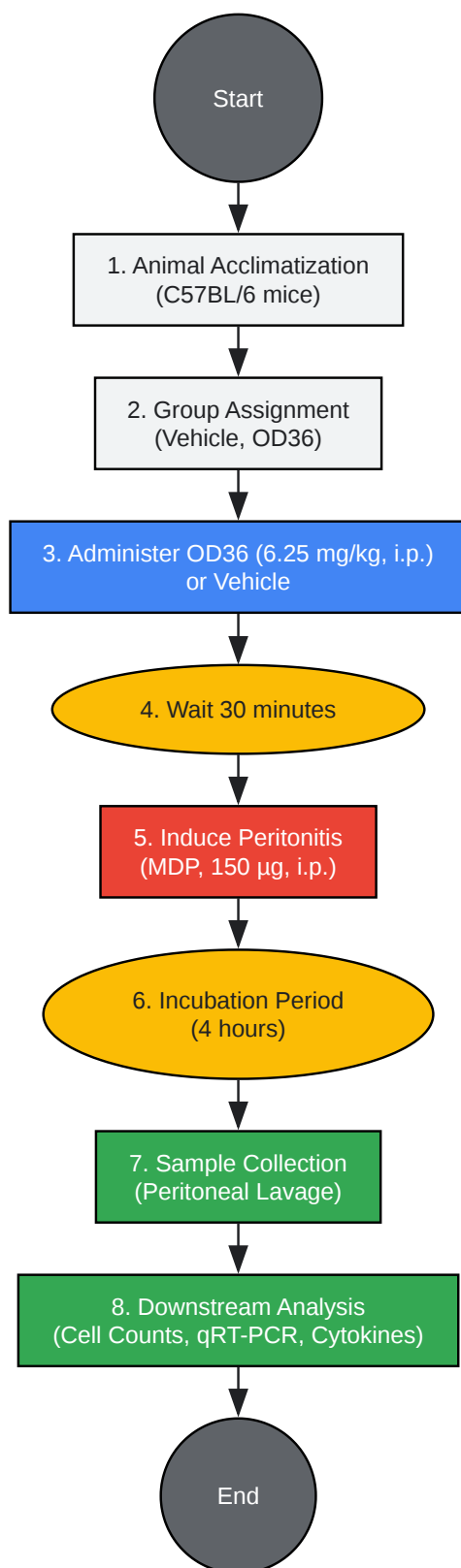
The following table summarizes the key quantitative parameters for **OD36** and its application in a peritonitis model.

Parameter	Value	Species/Model	Source
In Vitro Activity			
RIPK2 IC50	5.3 nM	Biochemical Assay	[1][2]
ALK2 IC50	47 nM	Biochemical Assay	[1]
ALK2 R206H IC50	22 nM	Biochemical Assay	[1]
In Vivo Dosage			
Effective Dose	6.25 mg/kg	C57BL/6 Mice	[1][3][5]
Administration Route	Intraperitoneal (i.p.)	C57BL/6 Mice	[1][3][5]
Dosing Schedule	Single dose, 30 min prior to MDP	MDP-induced Peritonitis	[3][5]
Peritonitis Induction			
Inducing Agent	Muramyl Dipeptide (MDP)	Acute Peritonitis Model	[3][5]
MDP Dose	150 µg per mouse	C57BL/6 Mice	[3][5]
Experiment Duration	4 hours post-MDP injection	Acute Peritonitis Model	[3][5]

Experimental Protocols

Protocol 1: MDP-Induced Peritonitis Model in Mice

This protocol details the induction of peritonitis using MDP to assess the in vivo efficacy of **OD36**. [3][5]



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Caption: Workflow for the MDP-induced peritonitis model.

Materials:

- **OD36** (MedchemExpress or other supplier)[1]
- Vehicle (appropriate solvent for **OD36**, e.g., DMSO/Saline)
- Muramyl Dipeptide (MDP)
- Sterile, pyrogen-free saline
- C57BL/6 mice (8-12 weeks old)
- Syringes and needles (27-30 gauge)
- Ice-cold PBS or HBSS for lavage
- Microcentrifuge tubes

Procedure:

- Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment.
- **OD36** Preparation: Prepare a stock solution of **OD36** in a suitable solvent. On the day of the experiment, dilute the stock to the final working concentration (for a 6.25 mg/kg dose) in sterile saline. Ensure the final vehicle concentration is consistent across all groups and non-toxic.
- Treatment Administration:
 - Randomly assign mice to treatment groups (e.g., Vehicle control, **OD36**).
 - Administer a single intraperitoneal (i.p.) injection of **OD36** (6.25 mg/kg) or an equivalent volume of vehicle.[1][3]
- Peritonitis Induction:
 - Thirty minutes after the treatment injection, administer an i.p. injection of 150 µg of MDP dissolved in sterile saline to each mouse.[3][5]

- Incubation: Return mice to their cages for 4 hours to allow for the inflammatory response to develop.^{[3][5]}
- Sample Collection (Peritoneal Lavage):
 - Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
 - Make a small midline incision in the abdominal skin.
 - Carefully inject 5-10 mL of ice-cold PBS or HBSS into the peritoneal cavity.
 - Gently massage the abdomen for 30-60 seconds to dislodge cells.
 - Aspirate the peritoneal fluid using a syringe and place it into a pre-chilled tube on ice.
 - Keep the collected peritoneal lavage fluid on ice for immediate analysis.

Protocol 2: Analysis of Cellular Infiltrates

Procedure:

- Total Cell Count:
 - Centrifuge the peritoneal lavage fluid at 400 x g for 5 minutes at 4°C.
 - Discard the supernatant (or save for cytokine analysis) and resuspend the cell pellet in a known volume of PBS/HBSS.
 - Determine the total number of cells using a hemocytometer or an automated cell counter.
- Differential Cell Count:
 - Prepare cytopsin slides from the cell suspension.
 - Stain the slides with a Wright-Giemsa or similar stain.
 - Perform a differential count of at least 200 cells under a light microscope to determine the percentages of neutrophils, lymphocytes, and macrophages.

- Calculate the absolute number of each cell type by multiplying the percentage by the total cell count.

Expected Outcome: **OD36** treatment is expected to significantly inhibit the recruitment of inflammatory cells, particularly neutrophils, into the peritoneum compared to the vehicle-treated group.[1][3]

Protocol 3: Gene Expression Analysis by qRT-PCR

Procedure:

- RNA Isolation:
 - Isolate total RNA from the cell pellet obtained from the peritoneal lavage using a commercial kit (e.g., RNeasy Mini Kit, TRIzol) according to the manufacturer's instructions.
- cDNA Synthesis:
 - Synthesize cDNA from the isolated RNA using a reverse transcription kit.
- qRT-PCR:
 - Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes.
 - Target Genes: RIPK2, NOD2, and pro-inflammatory cytokines/chemokines (e.g., TNF- α , IL-6, CXCL1, CCL2).[3]
 - Housekeeping Gene: Use a stable housekeeping gene (e.g., GAPDH, β -actin) for normalization.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Expected Outcome: **OD36** treatment should lead to a significant decrease in the expression of RIPK2-specific genes and key inflammatory cytokine and chemokine genes in the infiltrating peritoneal cells.[3][5]

Protocol 4: Alternative Peritonitis Models

For broader applicability, **OD36** can be tested in other well-established peritonitis models.

- LPS-Induced Peritonitis: This model mimics sepsis caused by Gram-negative bacteria.[6][7]
 - Induction: Intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 2.5-10 mg/kg).[6][7]
 - **OD36** Dosing: A similar pre-treatment protocol (30 minutes prior to LPS) can be applied.
 - Relevance: While LPS primarily signals through TLR4, this model can assess the broader anti-inflammatory effects of **OD36** beyond the NOD2 pathway.
- Cecal Ligation and Puncture (CLP): Considered the "gold standard" for modeling human sepsis, CLP induces a polymicrobial infection.[8][9][10]
 - Induction: A surgical procedure involving ligation of the cecum followed by puncture with a needle to allow fecal contents to leak into the peritoneum.[8][10] The severity can be modulated by the ligation length and needle size.[10][11]
 - **OD36** Dosing: **OD36** could be administered pre- or post-surgery to evaluate prophylactic or therapeutic effects.
 - Relevance: This is a more clinically relevant but complex and variable model of abdominal sepsis.

Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Dosages and timings may require optimization depending on the specific experimental conditions and mouse strain.

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